MDB5 -

MDB5

Catalog Number: EVT-1535159
CAS Number:
Molecular Formula: C31H23Cl2N5O2
Molecular Weight: 568.458
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MDB5 is a novel hedgehog (Hh) signaling pathway inhibitor.
Source and Classification

MDB5 belongs to a class of compounds designed to inhibit the Hedgehog signaling pathway. It is classified as a small molecule inhibitor, specifically targeting the Smoothened receptor within this pathway. The development of MDB5 was motivated by the need for more effective therapeutic agents against cancers that exhibit resistance to existing treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of MDB5 involves several key steps that enhance its efficacy compared to GDC-0449. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reagents: Common reagents include diisopropylcarbodiimide (DIC) and other coupling agents that facilitate the formation of amide bonds.
  3. Reaction Conditions: Optimized reaction conditions such as temperature, solvent choice, and reaction time are crucial for maximizing yield and purity. For instance, using TFFH activation for amide couplings has been noted to improve outcomes significantly.
  4. Purification: After synthesis, the crude product is purified using techniques like medium-pressure liquid chromatography to achieve high purity levels necessary for biological evaluation .
Molecular Structure Analysis

Structure and Data

MDB5 features a complex molecular structure characterized by multiple functional groups that enhance its binding properties. Key structural components include:

The molecular formula and mass data for MDB5 indicate a well-defined structure conducive to biological activity, with specific attention paid to how modifications affect binding affinities .

Chemical Reactions Analysis

Reactions and Technical Details

MDB5 undergoes several chemical reactions that are pivotal for its function as a Hedgehog pathway inhibitor:

  1. Binding Interactions: MDB5 binds to the Smoothened receptor, inhibiting its activity and thereby blocking downstream signaling events associated with tumor growth.
  2. Cytotoxicity Assays: In vitro studies demonstrate that MDB5 exhibits significant cytotoxic effects on cancer cell lines, particularly those resistant to GDC-0449. This is evidenced by increased apoptosis rates in treated cells compared to controls.
  3. Mutant Sensitivity: MDB5 shows varying degrees of sensitivity towards specific mutations in the Smoothened receptor, indicating its potential utility in overcoming resistance mechanisms seen in some tumors .
Mechanism of Action

Process and Data

MDB5 functions primarily through inhibition of the Hedgehog signaling pathway by binding to the Smoothened receptor. The mechanism includes:

  • Competitive Inhibition: MDB5 competes with natural ligands for binding sites on Smoothened, effectively blocking signal transduction.
  • Induction of Apoptosis: Studies indicate that MDB5 treatment leads to upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, promoting cancer cell death .
  • Cell Cycle Regulation: By influencing transcription factors involved in cell cycle progression, MDB5 alters cellular responses to growth signals.

This mechanism highlights MDB5's potential as a therapeutic agent in treating cancers associated with aberrant Hedgehog signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MDB5 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to structural modifications allows for better bioavailability.
  • Stability: The compound's stability under physiological conditions is critical for its effectiveness as a drug.
  • Molecular Weight: The molecular weight supports its classification as a small molecule drug candidate.

These properties are essential for determining the feasibility of MDB5 in clinical applications .

Applications

Scientific Uses

MDB5 has significant potential applications in oncology research and treatment:

  • Cancer Therapeutics: Its primary application lies in targeting cancers driven by aberrant Hedgehog signaling pathways, including basal cell carcinoma and certain types of pancreatic cancer.
  • Research Tool: MDB5 serves as a valuable tool for studying Hedgehog pathway dynamics and developing further inhibitors with improved efficacy.
  • Combination Therapies: Its use in combination with other therapeutic agents may enhance treatment outcomes in resistant cancer types.

The ongoing exploration of MDB5's biological effects underscores its promise as a novel therapeutic agent in cancer treatment strategies .

Introduction to MBD5-Associated Neurodevelopmental Disorders (MAND)

Historical Context and Discovery of MBD5 Pathogenic Variants

The association between MBD5 (Methyl-CpG Binding Domain Protein 5) gene disruptions and neurodevelopmental disorders emerged in the early 2010s through advances in genomic technologies. Initial case reports described individuals with 2q23.1 microdeletions exhibiting developmental delay, seizures, and autistic features, initially termed "2q23.1 microdeletion syndrome" [1] [5]. A landmark study by Talkowski et al. (2011) identified MBD5 as the critical gene within this region through genotype-phenotype analysis of 65 subjects with varying deletion sizes. They demonstrated that haploinsufficiency of MBD5 alone—caused by intragenic deletions or point mutations—was sufficient to recapitulate the core phenotype, establishing MBD5 as the primary pathogenic locus [1] [6]. Concurrently, whole-exome sequencing studies began identifying MBD5 truncating variants in undiagnosed neurodevelopmental cases, confirming its disease relevance beyond deletions [5] [10]. By 2016, the umbrella term "MBD5-Associated Neurodevelopmental Disorder (MAND)" was coined to encompass disorders caused by MBD5 deletions, duplications, and sequence variants [5] [6].

Definition and Classification of MAND Spectrum Disorders

MAND represents a clinically heterogeneous group of disorders unified by pathogenic alterations in the MBD5 gene (OMIM 611472) and a shared neurobehavioral phenotype. The disorder spectrum is classified into three molecular subtypes:

  • 2q23.1 Deletion Syndrome: Heterozygous deletions (∼80% of cases), ranging from 38 kb to >19 Mb, invariably encompassing all or part of MBD5 [1] [6].
  • 2q23.1 Duplication Syndrome: Reciprocal duplications involving MBD5, which paradoxically cause overlapping phenotypes with deletions due to dosage sensitivity [2] [5].
  • MBD5 Pathogenic Sequence Variants (∼5% of cases): Frameshift, nonsense, splice-site, or missense mutations disrupting gene function [1] [10].

Table 1: Molecular Subtypes of MAND

SubtypeGenetic AlterationFrequencyKey Features
2q23.1 Deletion SyndromeMicrodeletion at 2q23.1 encompassing MBD5∼80%Most severe phenotype; microcephaly common
MBD5 Pathogenic VariantsIntragenic mutations (e.g., frameshift)∼5%Milder features; rare microcephaly
2q23.1 Duplication SyndromeMicroduplication at 2q23.1 including MBD5∼15%Overlapping features with deletion syndrome

All subtypes cause haploinsufficiency through reduced MBD5 expression or function, confirming its role as a dosage-sensitive gene critical for neurodevelopment [5] [9]. The protein contains a methyl-CpG-binding domain (MBD) and a PWWP domain, implicating it in epigenetic regulation and chromatin remodeling [9] [10].

Epidemiological Overview: Prevalence and Demographics

MAND is considered a rare disorder, though its exact prevalence remains unknown due to underdiagnosis and phenotypic overlap with other neurodevelopmental conditions. Over 100 affected individuals have been described in the medical literature as of 2024 [2] [5]. Key epidemiological characteristics include:

  • Demographics: No significant gender predominance has been observed. Cases have been reported across diverse ethnic groups, though most published cases involve individuals of European or East Asian descent [5] [6].
  • De Novo Origin: ∼95% of 2q23.1 deletions arise de novo, while intragenic variants show ∼70% de novo occurrence. Rare familial cases result from balanced parental translocations or autosomal dominant inheritance of MBD5 variants [1] [5].
  • Age at Diagnosis: Diagnosis typically occurs between ages 2–6 years following the emergence of seizures or developmental plateauing. The median age at molecular confirmation is 4.5 years [5] [10].
  • Phenotypic Penetrance: Neurodevelopmental features (ID, DD, speech impairment) show complete penetrance. Seizures occur in >80%, sleep disturbances in >90%, and autistic features in ∼80% of deletion cases [1] [6].

Table 2: Clinical Features of MAND by Frequency

FeaturePrevalence in DeletionsPrevalence in MBD5 Variants
Developmental Delay100%100%
Intellectual Disability100% (Moderate-Severe)100% (Mild-Moderate)
Speech Impairment>80% (Often nonverbal)>80% (Limited phrases)
Seizures>80%∼60%
Sleep Disturbances∼90%∼70%
Autistic Features∼80%∼70%
Microcephaly∼80%<20%

Geographical clusters of higher prevalence are not established, though diagnostic rates correlate with regional access to chromosomal microarray (CMA) and whole-exome sequencing [1] [5].

Properties

Product Name

MDB5

IUPAC Name

2-Chloro-N1-[4-chloro-3-(2-pyridinyl)phenyl]-N4,N4- bis(2-pyridinylmethyl)-1,4-benzenedicarboxamide

Molecular Formula

C31H23Cl2N5O2

Molecular Weight

568.458

InChI

InChI=1S/C31H23Cl2N5O2/c32-27-13-11-22(18-26(27)29-9-3-6-16-36-29)37-30(39)25-12-10-21(17-28(25)33)31(40)38(19-23-7-1-4-14-34-23)20-24-8-2-5-15-35-24/h1-18H,19-20H2,(H,37,39)

InChI Key

PCGDLKAAEJYLNP-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(N(CC2=NC=CC=C2)CC3=NC=CC=C3)=O)C=C1Cl)NC4=CC=C(Cl)C(C5=NC=CC=C5)=C4

Solubility

Soluble in DMSO

Synonyms

MDB5; MDB-5; MDB 5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.